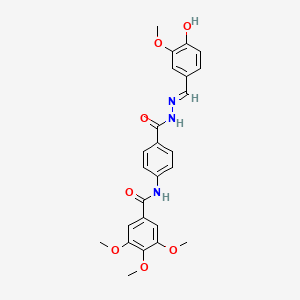![molecular formula C12H12N2O3S B14343803 2-Methyl-4-[2-(4-nitrophenoxy)ethyl]-1,3-thiazole CAS No. 103788-68-7](/img/structure/B14343803.png)
2-Methyl-4-[2-(4-nitrophenoxy)ethyl]-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-[2-(4-nitrophenoxy)ethyl]-1,3-thiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a nitrophenoxyethyl group attached to the thiazole ring, which imparts unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-[2-(4-nitrophenoxy)ethyl]-1,3-thiazole typically involves multiple steps, starting with the preparation of the thiazole ring followed by the introduction of the nitrophenoxyethyl group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring. The nitrophenoxyethyl group can then be introduced through nucleophilic substitution reactions using suitable reagents and solvents.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-4-[2-(4-nitrophenoxy)ethyl]-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The thiazole ring can be reduced to form dihydrothiazole derivatives.
Substitution: The nitrophenoxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of suitable solvents and catalysts.
Major Products Formed
Oxidation: Amino derivatives of the compound.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Methyl-4-[2-(4-nitrophenoxy)ethyl]-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Methyl-4-[2-(4-nitrophenoxy)ethyl]-1,3-thiazole involves its interaction with specific molecular targets and pathways. The nitrophenoxyethyl group can interact with biological macromolecules, leading to various biochemical effects. The thiazole ring can also participate in electron transfer reactions, influencing the compound’s reactivity and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Nitrophenoxy)ethanol: Similar in structure but lacks the thiazole ring.
4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butyric acid: Contains a similar nitrophenoxy group but has different functional groups and a different core structure.
Uniqueness
2-Methyl-4-[2-(4-nitrophenoxy)ethyl]-1,3-thiazole is unique due to the presence of both the thiazole ring and the nitrophenoxyethyl group, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
103788-68-7 |
|---|---|
Fórmula molecular |
C12H12N2O3S |
Peso molecular |
264.30 g/mol |
Nombre IUPAC |
2-methyl-4-[2-(4-nitrophenoxy)ethyl]-1,3-thiazole |
InChI |
InChI=1S/C12H12N2O3S/c1-9-13-10(8-18-9)6-7-17-12-4-2-11(3-5-12)14(15)16/h2-5,8H,6-7H2,1H3 |
Clave InChI |
QAXAIHBOGAARQY-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CS1)CCOC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


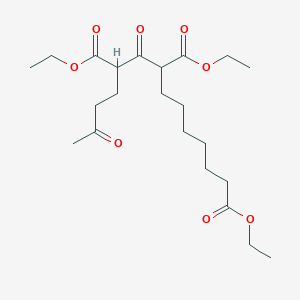
![2-[3-(4-Hydroxy-3-methoxyphenyl)propyl]-3,5-dimethoxyphenol](/img/structure/B14343727.png)
![7,7-Dichloro-2,2,6-trimethyl-3-oxabicyclo[4.2.0]octan-8-one](/img/structure/B14343736.png)
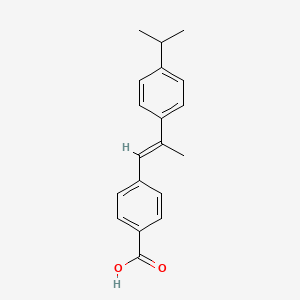
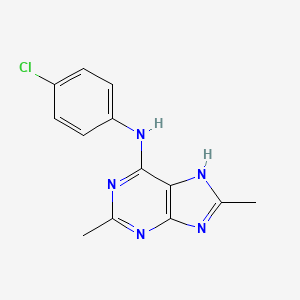
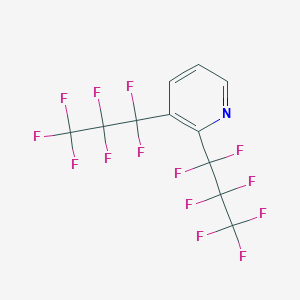
![2-Hydroxy-3-[(prop-2-en-1-yl)amino]propane-1-tellurinic acid](/img/structure/B14343755.png)
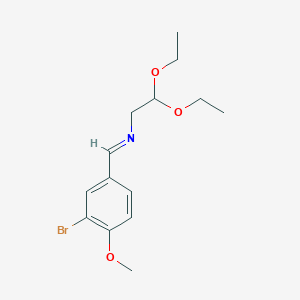
![Benzoic acid, 2-hydroxy-3-methyl-5-[(4-sulfophenyl)azo]-](/img/structure/B14343771.png)
![1-[3-Methoxy-2,2-bis(methoxymethyl)propoxy]nonane](/img/structure/B14343772.png)
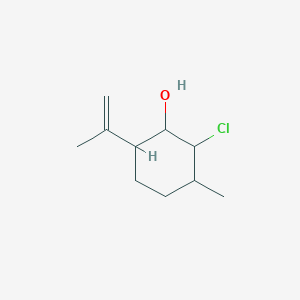
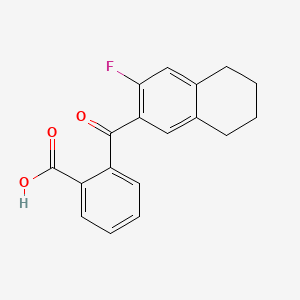
![2,4-Bis[(aziridine-1-carbonyl)amino]butanoic acid](/img/structure/B14343795.png)
